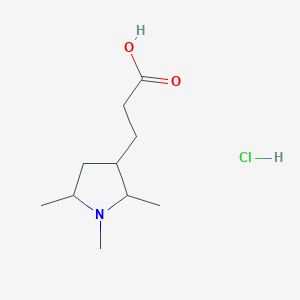

![molecular formula C9H16ClN3 B2717754 1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride CAS No. 2229260-51-7](/img/structure/B2717754.png)

1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

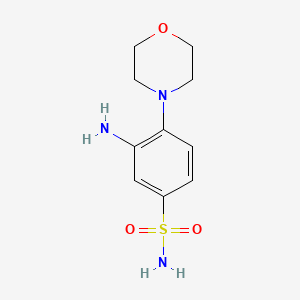

“1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride” likely belongs to a class of organic compounds known as benzimidazoles . Benzimidazoles are polycyclic aromatic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, benzimidazoles are generally synthesized from o-phenylenediamine (a compound with two amine groups attached to a benzene ring) via a process of cyclization . The exact process may vary depending on the specific substituents desired on the benzimidazole ring .Molecular Structure Analysis

The molecular structure of benzimidazoles consists of a fused ring system, with a benzene ring attached to an imidazole ring . This structure is likely to be planar due to the conjugated system of double bonds. The exact structure of “this compound” would depend on the position and nature of the ethyl group and the hydrochloride salt.Chemical Reactions Analysis

Benzimidazoles, due to the presence of nitrogen in the ring, can participate in various chemical reactions, especially those involving electrophilic substitution . The exact reactions that “this compound” can undergo would depend on the specific structure of the compound.Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazoles depend on their specific structure. Generally, they are crystalline solids with high melting points, and they are soluble in common organic solvents . The exact properties of “this compound” would depend on the presence and position of the ethyl group and the hydrochloride salt.Scientific Research Applications

Synthesis Applications

Synthesis of Schiff and Mannich Bases : Ethyl imidate hydrochlorides are used for synthesizing Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. This process involves the formation of ethoxycarbonylhydrazones from ethyl imidate hydrochlorides and ethyl carbazate, leading to the synthesis of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones (Bekircan & Bektaş, 2008).

One-Pot Synthesis of Imidazole Derivatives : Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride is used as a catalyst in the one-pot synthesis of imidazole derivatives. This method is noted for its environmentally benign nature, high yields, and easy purification process (Chen, Lei, & Hu, 2013).

Catalytic Applications

Ionic Liquid Catalyst : The compound is used in the design of ionic liquid catalysts for the synthesis of tetrasubstituted imidazoles. These catalysts show efficiency in solvent-free conditions and at elevated temperatures (Zolfigol et al., 2013).

Heterogeneous Catalyst for Imidazole Synthesis : It serves as a catalyst in the highly efficient, one-pot, solvent-free synthesis of tetrasubstituted imidazoles, offering advantages like short reaction times and excellent yields (Kantevari, Vuppalapati, Biradar, & Nagarapu, 2007).

Pharmaceutical Research

Synthesis of Antiulcer Agents : The compound is involved in the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position, which are synthesized as potential antiulcer agents (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Antitumor Evaluation : In the field of cancer research, derivatives of ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride have been synthesized for antitumor evaluation. Their molecular modeling and QSAR (Quantitative Structure–Activity Relationships) studies suggest significant cytotoxic activity against various cancer cell lines (Tomorowicz et al., 2020).

Antineoplastic Imidazoacridinones : The synthesis of new 5-amino-substituted derivatives of this compound demonstrated potent in vivo activity against murine leukemia, showing its potential in antineoplastic therapies (Cholody et al., 1996).

Future Directions

Benzimidazoles are a class of compounds with diverse applications, particularly in the field of medicinal chemistry . They are used as pharmaceuticals and are being studied for potential use in various therapeutic applications . The future directions for “1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride” would depend on its specific biological activity and potential therapeutic uses.

Properties

IUPAC Name |

1-ethyl-4,5,6,7-tetrahydrobenzimidazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.ClH/c1-2-12-8-6-4-3-5-7(8)11-9(12)10;/h2-6H2,1H3,(H2,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNBTBNKXHHMQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(CCCC2)N=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(1,2-dimethyl-1H-indol-3-yl)sulfonyl]ethyl}urea](/img/structure/B2717678.png)

![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2717682.png)

![5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2717684.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide](/img/structure/B2717688.png)

![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one](/img/structure/B2717689.png)

![N-(1-cyanocycloheptyl)-2-{[2-(3-hydroxypiperidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2717692.png)

![2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2717694.png)